molecular formula C20H27N3O2 B2665557 N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1798529-88-0

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2665557
CAS No.: 1798529-88-0
M. Wt: 341.455
InChI Key: BPDYVHTUUWHSMT-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a chemical compound known for its intricate structure and potential therapeutic applications. This compound has garnered interest in fields such as medicinal chemistry, drug discovery, and material science due to its unique molecular properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, cyclopropylation, and subsequent coupling with the furan carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide has diverse scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxybenzenesulfonamide
  • N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide

Uniqueness

Compared to similar compounds, N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide stands out due to its unique combination of the furan carboxamide moiety and the cyclopropyl-pyrazole structure. This unique structure may confer distinct biological activities and physicochemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-13-10-18(14(2)25-13)20(24)23(17-6-4-5-7-17)12-16-11-19(15-8-9-15)22(3)21-16/h10-11,15,17H,4-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDYVHTUUWHSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N(CC2=NN(C(=C2)C3CC3)C)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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